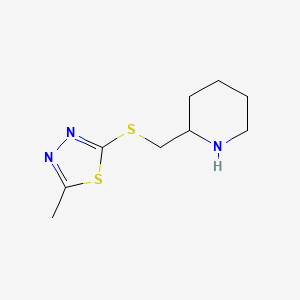
5-Bromo-4-cyano-2-ethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-cyano-2-ethoxyphenyl acetate is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of phenyl acetate, featuring a bromine atom, a cyano group, and an ethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyano-2-ethoxyphenyl acetate typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 4-cyano-2-ethoxyphenyl acetate, followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired substitution occurs at the correct position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that facilitate the bromination and acetylation steps is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyano-2-ethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine or cyano groups, leading to different derivatives.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
5-Bromo-4-cyano-2-ethoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-4-cyano-2-ethoxyphenyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-cyano-2-methoxyphenyl acetate
- 4-Cyano-2-ethoxyphenyl acetate
- 5-Bromo-2-ethoxy-4-pyridineboronic acid
Uniqueness
5-Bromo-4-cyano-2-ethoxyphenyl acetate is unique due to the specific combination of functional groups it possesses. The presence of both a bromine atom and a cyano group on the phenyl ring, along with an ethoxy group, provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C11H10BrNO3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
(5-bromo-4-cyano-2-ethoxyphenyl) acetate |
InChI |
InChI=1S/C11H10BrNO3/c1-3-15-10-4-8(6-13)9(12)5-11(10)16-7(2)14/h4-5H,3H2,1-2H3 |
InChI Key |
HFXDJAOEAUNRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate](/img/structure/B12979710.png)

![Ethyl 3,6,6-trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12979716.png)
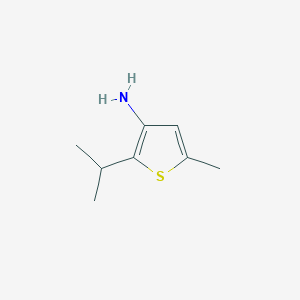
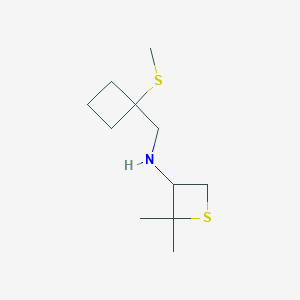
![4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B12979737.png)
![(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B12979745.png)
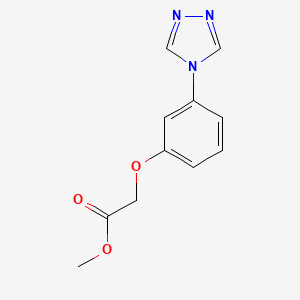
![4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12979759.png)
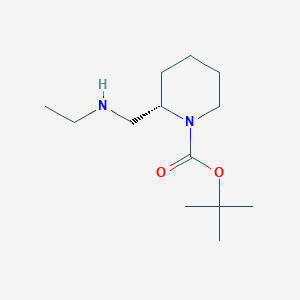
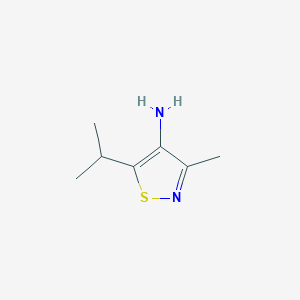
![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12979785.png)

